3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid
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Overview
Description
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid may involve continuous flow systems to enhance efficiency and yield. These systems allow for precise control over reaction parameters, leading to consistent product quality. The use of microreactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazo[1,2-a]pyridine derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound inhibits key enzymes involved in the biosynthesis of essential bacterial components. This inhibition disrupts bacterial growth and replication, leading to the death of the pathogen . The compound’s interaction with other molecular targets, such as receptors and enzymes, can also modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-2-carboxylic acids: These compounds share a similar core structure and exhibit various biological activities.
Uniqueness
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
SMJYBSKQOUTNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2N)C(=O)O)C=C1 |
Origin of Product |
United States |
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